molecular formula C10H17NO2 B13580448 Tert-butyl 2-aminohex-5-ynoate

Tert-butyl 2-aminohex-5-ynoate

Cat. No.: B13580448
M. Wt: 183.25 g/mol
InChI Key: LBLFZJUYLFNQQM-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminohex-5-ynoate: is an organic compound that belongs to the class of amino esters. It features a tert-butyl group attached to the ester functionality and an amino group at the second position of a hex-5-ynoate chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-aminohex-5-ynoate typically involves the esterification of 2-aminohex-5-ynoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-aminohex-5-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives such as ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: Tert-butyl 2-aminohex-5-ynoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amino esters.

Medicine: The compound has potential applications in medicinal chemistry for the development of novel pharmaceuticals. Its structural features can be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-aminohex-5-ynoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the ester functionality can undergo hydrolysis to release active metabolites. The alkyne group can participate in cycloaddition reactions, leading to the formation of bioactive compounds.

Comparison with Similar Compounds

  • Tert-butyl 2-aminohex-4-ynoate
  • Tert-butyl 2-aminohex-3-ynoate
  • Tert-butyl 2-aminohex-2-ynoate

Comparison: Tert-butyl 2-aminohex-5-ynoate is unique due to the position of the alkyne group at the fifth carbon, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

tert-butyl 2-aminohex-5-ynoate

InChI

InChI=1S/C10H17NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h1,8H,6-7,11H2,2-4H3

InChI Key

LBLFZJUYLFNQQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC#C)N

Origin of Product

United States

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